molecular formula C18H22N2O2 B8744594 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}phenol

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}phenol

Cat. No. B8744594
M. Wt: 298.4 g/mol
InChI Key: PKZQXDLCGDIYQN-UHFFFAOYSA-N
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Patent
US05142052

Procedure details

One mole of 4-hydroxyphenyl methanol (124 g) and 192 g (2 moles) of 1-(2-methoxyphenyl)piperazine were dissolved in 1.5 liters of toluene. One mole (87 g) of lithium bromide and 0.1 mole (5.6 g) of potassium hydroxide were added portionwise, under stirring, and the reaction medium was heated to reflux for 5 hours. The reaction mixture was then allowed to cool to room temperature, and extracted twice with 500 ml of a 1N sodium hydroxide. The basic aqueous liquor was washed with 300 ml of toluene and then acidified to pH 7 with acetic acid to provoke precipitation of the desired product. The precipitate thus obtained was filtered off and then recrystallized from isopropanol, giving 238.4 g (0.80 mole, 80% yield) of the title product, melting at 172° C.
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step Two
Quantity
5.6 g
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]O)=[CH:4][CH:3]=1.[CH3:10][O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[N:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1.[Br-].[Li+].[OH-].[K+]>C1(C)C=CC=CC=1>[CH3:10][O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[N:18]1[CH2:23][CH2:22][N:21]([CH2:8][C:5]2[CH:4]=[CH:3][C:2]([OH:1])=[CH:7][CH:6]=2)[CH2:20][CH2:19]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
124 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CO
Name
Quantity
192 g
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
1.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
87 g
Type
reactant
Smiles
[Br-].[Li+]
Name
Quantity
5.6 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction medium was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 500 ml of a 1N sodium hydroxide
WASH
Type
WASH
Details
The basic aqueous liquor was washed with 300 ml of toluene
CUSTOM
Type
CUSTOM
Details
precipitation of the desired product
CUSTOM
Type
CUSTOM
Details
The precipitate thus obtained
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropanol

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.8 mol
AMOUNT: MASS 238.4 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.